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Compound Name: 1,1-Diacetylcyclopropane

Cat. No.: B115079 Get Quote

For researchers, scientists, and drug development professionals navigating the intricate

landscape of small molecule synthesis, the cyclopropane ring offers a unique conformational

rigidity and metabolic stability that is highly advantageous in drug design.[1][2] Among the

diverse array of cyclopropane derivatives, 1,1-diacetylcyclopropane stands out as a versatile

and reactive building block. This guide provides an in-depth technical comparison of 1,1-
diacetylcyclopropane with other key cyclopropane derivatives, supported by experimental

data and detailed protocols, to empower informed decisions in synthetic strategy and drug

discovery programs.

Introduction to 1,1-Diacetylcyclopropane: A Donor-
Acceptor System
1,1-Diacetylcyclopropane belongs to the class of donor-acceptor (D-A) cyclopropanes.[3][4]

The defining feature of these molecules is the vicinal arrangement of electron-donating and

electron-withdrawing groups, which polarizes the cyclopropane ring and significantly lowers the

energy barrier for ring-opening reactions.[5][6] In the case of 1,1-diacetylcyclopropane, the

two acetyl groups act as powerful electron acceptors, rendering the distal C-C bond of the

cyclopropane ring susceptible to cleavage. This inherent reactivity is the cornerstone of its

synthetic utility, providing access to a variety of linear and heterocyclic scaffolds.

Physicochemical Properties of 1,1-Diacetylcyclopropane:
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Property Value Reference

CAS Number 695-70-5 [7]

Molecular Formula C₇H₁₀O₂ [7]

Molecular Weight 126.15 g/mol [7]

Boiling Point 74.0-74.5 °C (at 8 Torr) [7]

Density 1.0253 g/cm³ (at 30 °C) [7]

Synthesis of 1,1-Diacetylcyclopropane
The synthesis of 1,1-diacetylcyclopropane can be achieved through several methods, with

the choice of route often depending on the availability of starting materials and desired scale. A

common and effective method involves the cyclopropanation of an enolate with a dihaloethane.

Experimental Protocol: Synthesis of 1,1-
Diacetylcyclopropane
This protocol is adapted from established methods for the synthesis of gem-di-substituted

cyclopropanes.[2]

Materials:

Acetylacetone

1,2-Dibromoethane

Sodium hydroxide

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

Diethyl ether

Hydrochloric acid

Anhydrous magnesium sulfate
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Benzene

Procedure:

In a round-bottom flask equipped with a mechanical stirrer, dissolve sodium hydroxide in

water to create a 50% aqueous solution.

To the vigorously stirred solution, add the phase-transfer catalyst at room temperature.

Add a mixture of acetylacetone and 1,2-dibromoethane to the reaction flask.

Continue vigorous stirring for 2-3 hours. The reaction is exothermic and may require external

cooling to maintain a temperature between 25-35 °C.

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel

and dilute with water.

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, keeping the

temperature below 20 °C with an ice bath.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

obtain pure 1,1-diacetylcyclopropane.

Characterization: The structure of the synthesized 1,1-diacetylcyclopropane should be

confirmed by spectroscopic methods.

¹H NMR: Signals corresponding to the methyl protons and the cyclopropyl protons are

expected.

¹³C NMR: Resonances for the carbonyl carbons, methyl carbons, and cyclopropyl carbons

should be observed.
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IR Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic

of the C=O stretching of the acetyl groups.[1]

Reactants

Acetylacetone

1,1-Diacetylcyclopropane

Enolate Formation & Cyclization

1,2-Dibromoethane

Base (e.g., NaOH)

Phase-Transfer Catalyst

Click to download full resolution via product page

Caption: Synthetic route to 1,1-diacetylcyclopropane.

Comparative Reactivity of 1,1-Diacetylcyclopropane
The reactivity of 1,1-diacetylcyclopropane is best understood in comparison to other

cyclopropane derivatives, particularly those with different geminal electron-withdrawing groups.

Lewis Acid-Catalyzed Ring Opening
Lewis acids are potent activators of donor-acceptor cyclopropanes, facilitating ring opening to

form a zwitterionic intermediate that can be trapped by nucleophiles.[5][8] The nature of the

geminal substituents significantly influences the reaction rate and conditions required.

Comparison with Other gem-Di-substituted Cyclopropanes:
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Cyclopropane
Derivative

Activating
Group
Strength

Typical Lewis
Acid

Reaction
Conditions

Relative
Reactivity

1,1-

Diacetylcyclopro

pane

Strong
TiCl₄, SnCl₄,

Yb(OTf)₃

0 °C to room

temp.
High

Diethyl 1,1-

cyclopropanedic

arboxylate

Moderate
Sc(OTf)₃,

Ga(OTf)₃

Room temp. to

60 °C
Moderate

1,1-

Dicyanocyclopro

pane

Very Strong
Milder Lewis

acids (e.g., MgI₂)
Room temp. Very High

1,1-

Diphenylcyclopro

pane

Weak (as

donors)

Stronger Lewis

acids

Higher

temperatures

Low (different

mechanism)

The stronger electron-withdrawing ability of the cyano groups in 1,1-dicyanocyclopropane

makes it more susceptible to ring-opening compared to the acetyl groups in 1,1-
diacetylcyclopropane.[9] Consequently, milder Lewis acids can be employed for the dicyano

derivative. Conversely, the ester groups in diethyl 1,1-cyclopropanedicarboxylate are less

activating, often requiring stronger Lewis acids or higher temperatures to achieve comparable

reaction rates.

1,1-Diacetylcyclopropane

Zwitterionic IntermediateCoordination & Ring Opening

Lewis Acid (LA)

Ring-Opened ProductNucleophilic Attack

Nucleophile (Nu)

Click to download full resolution via product page

Caption: General mechanism of Lewis acid-catalyzed ring opening.
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Michael Addition Reactions
1,1-Diacetylcyclopropane can act as a Michael acceptor, undergoing conjugate addition with

soft nucleophiles.[10][11] This reactivity is in contrast to its more common role as a three-

carbon synthon in ring-opening reactions.

Comparison of Michael Acceptor Ability:

Cyclopropane Derivative Michael Acceptor Ability Comments

1,1-Diacetylcyclopropane Good

The acetyl groups activate the

cyclopropane ring for

nucleophilic attack.

Diethyl 1,1-

cyclopropanedicarboxylate
Moderate

Less electrophilic than the

diacetyl derivative.

1,1-Dicyanocyclopropane Excellent

The strong electron-

withdrawing nature of the

nitrile groups makes it a potent

Michael acceptor.

The diastereoselectivity of the Michael addition is influenced by the nature of the nucleophile

and the reaction conditions. Bulky nucleophiles often exhibit higher diastereoselectivity due to

steric hindrance.

Experimental Protocol: Michael Addition of a Thiol to
1,1-Diacetylcyclopropane
This protocol is a representative example of a Michael addition to an activated cyclopropane.

[12]

Materials:

1,1-Diacetylcyclopropane

Thiophenol
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Triethylamine

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Procedure:

Dissolve 1,1-diacetylcyclopropane in dichloromethane in a round-bottom flask.

Add thiophenol to the solution.

Add triethylamine dropwise to the stirred solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel.

Cycloaddition Reactions
As a versatile three-carbon building block, 1,1-diacetylcyclopropane can participate in formal

[3+2] and [3+3] cycloaddition reactions with various dipolarophiles and 1,3-dipoles,

respectively, to construct five- and six-membered heterocyclic rings.[6][13]

Comparative Reactivity in [3+2] Cycloadditions:
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Dipolarophile
1,1-
Diacetylcyclopropa
ne Reactivity

1,1-
Dicyanocyclopropa
ne Reactivity

Comments

Aldehydes Good Excellent

The higher

electrophilicity of the

dicyano derivative

often leads to faster

reactions and higher

yields.

Imines Moderate Good
Similar trend as with

aldehydes.

Alkenes Requires activation Good

Electron-deficient

alkenes are generally

better dipolarophiles.

The choice of Lewis acid catalyst is crucial in these cycloadditions, as it can influence both the

rate and the stereochemical outcome of the reaction.

1,1-Diacetylcyclopropane

Zwitterionic Intermediate

Ring Opening

Dipolarophile (e.g., Aldehyde)

[3+2] Cycloaddition

Lewis Acid

Five-membered Heterocycle

Ring Closure
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Click to download full resolution via product page

Caption: Workflow for a [3+2] cycloaddition reaction.

Applications in Drug Development
The unique structural and reactivity profile of 1,1-diacetylcyclopropane and its derivatives

makes them valuable intermediates in the synthesis of complex molecules with potential

therapeutic applications. The ability to generate diverse carbo- and heterocyclic scaffolds from

a simple starting material is a significant advantage in the construction of compound libraries

for high-throughput screening. The inherent rigidity of the cyclopropane ring can also be

exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity

and selectivity for a biological target.[2]

Conclusion
1,1-Diacetylcyclopropane is a highly versatile and reactive building block in organic synthesis.

Its status as a donor-acceptor cyclopropane endows it with a rich chemical reactivity, enabling

its participation in a variety of transformations including Lewis acid-catalyzed ring-openings,

Michael additions, and cycloaddition reactions. A thorough understanding of its reactivity in

comparison to other gem-di-substituted cyclopropanes allows for the rational design of

synthetic routes to complex molecular architectures. The experimental protocols and

comparative data presented in this guide are intended to serve as a valuable resource for

researchers in their pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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